molecular formula C11H11N3O2 B1482831 3-Ethyl-6-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098036-48-5

3-Ethyl-6-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B1482831
CAS No.: 2098036-48-5
M. Wt: 217.22 g/mol
InChI Key: IPUAITRKQLHJNP-UHFFFAOYSA-N
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Description

3-Ethyl-6-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound that features a pyridine ring attached to a tetrahydropyrimidine-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-6-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the condensation of ethyl acetoacetate with 4-aminopyridine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the desired tetrahydropyrimidine-dione structure.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis can also enhance reaction rates and reduce production times.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-6-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to modify the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

3-Ethyl-6-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Ethyl-6-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-6-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific tetrahydropyrimidine-dione core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-ethyl-6-pyridin-4-yl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-14-10(15)7-9(13-11(14)16)8-3-5-12-6-4-8/h3-7H,2H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUAITRKQLHJNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=C(NC1=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethyl-6-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
3-Ethyl-6-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 3
3-Ethyl-6-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 4
3-Ethyl-6-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 5
3-Ethyl-6-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 6
3-Ethyl-6-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

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